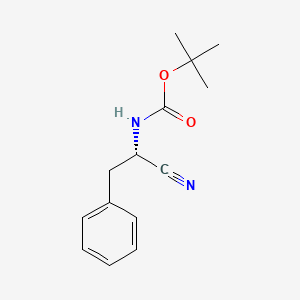
(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate
Vue d'ensemble
Description
(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate is a chiral compound that serves as an intermediate in the synthesis of various biologically active molecules. The compound's structure includes a tert-butyl carbamate group, which is a common protecting group in organic synthesis, attached to a chiral 1-cyano-2-phenylethyl moiety. This intermediate is particularly relevant in the synthesis of chiral organoselenanes and organotelluranes, as well as in the preparation of certain pharmaceuticals .
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds often involves multi-step reactions starting from simple precursors such as amino acids or alcohols. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate was synthesized from L-Serine through a series of steps including esterification, protection, reduction, and Corey-Fuchs reaction, achieving an overall yield of 30-41% . Another synthesis route involves the use of lipase-catalyzed transesterification reactions to achieve high enantioselectivity, leading to optically pure enantiomers . Additionally, iodolactamization has been employed as a key step in the enantioselective synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a carbamate group attached to a chiral carbon center. The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirmed the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides .
Chemical Reactions Analysis
Tert-butyl carbamate compounds can undergo various chemical reactions, including chiral inversion, neighboring group participation, and cyclopropanation. For instance, tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was prepared using a Boc-involved neighboring group participation mediated by thionyl chloride . The Kulinkovich–Szymoniak cyclopropanation reaction has also been used to synthesize related compounds, demonstrating the versatility of these intermediates in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-tert-butyl 1-phenylethylcarbamate have been studied using techniques such as differential scanning calorimetry (DSC) and thermogravimetry (TG). The compound exhibits a solid-liquid phase transition with a melting point of 359.53 K. The molar enthalpy and entropy of this transition were determined, and the thermodynamic functions were calculated over a temperature range of 80-380 K . These properties are essential for understanding the stability and reactivity of the compound during synthesis and storage.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Enhancement : A study describes a high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, emphasizing its simplicity and cost-efficiency, which could be an efficient approach for derivatives of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate (Li et al., 2015).
Crystal Structure Analysis : Another study on a compound closely related to (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}carbamate, provides insights into its crystal structure, which is crucial for understanding its chemical properties and potential applications (Weber et al., 1995).
Method Development for Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in compounds like omisertinib (AZD9291), showcases the significance of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate in synthesizing biologically active compounds (Zhao et al., 2017).
Applications in Organic Synthesis
Functionalization and Deprotection Strategies : The reactivity of O - tert -butyl- N -(chloromethyl)- N -methyl carbamate, which is structurally related to (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate, with lithium powder and various electrophiles, followed by hydrolysis to functionalized carbamates, demonstrates its potential in creating diverse organic compounds (Ortiz et al., 1999).
Role in Atmospheric CO2 Fixation : The study on cyclizative atmospheric CO2 fixation by unsaturated amines leading to cyclic carbamates using tert-butyl hypoiodite highlights the environmental applications of carbamates like (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate (Takeda et al., 2012).
Propriétés
IUPAC Name |
tert-butyl N-[(1S)-1-cyano-2-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCZSKSPRUQIOF-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373199 | |
| Record name | (S)-N-Boc-phenylalaninenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate | |
CAS RN |
99281-90-0 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-cyano-2-phenylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99281-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-N-Boc-phenylalaninenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



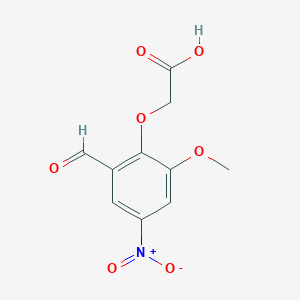

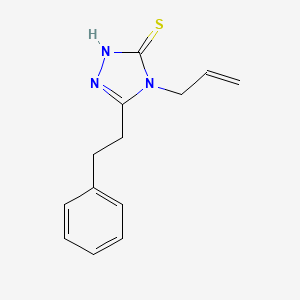
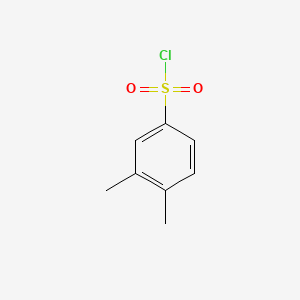

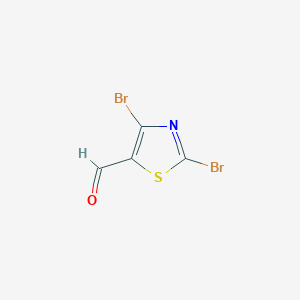
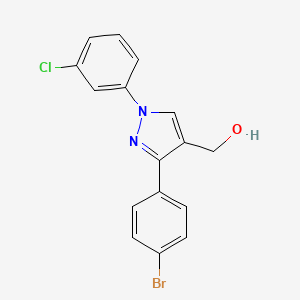
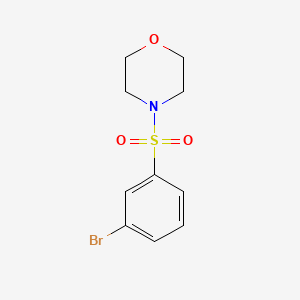
![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)
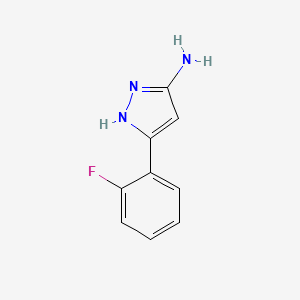

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)
![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)